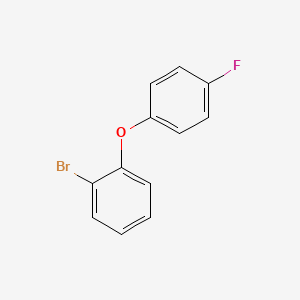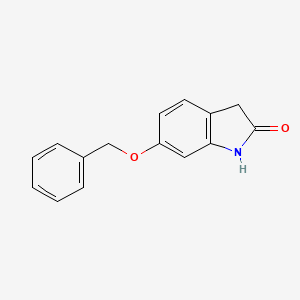
(4-Bromophényl)(3-méthoxyphényl)méthanol
Vue d'ensemble
Description
(4-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13BrO2 It is a brominated and methoxylated diarylmethanol, which means it contains both bromine and methoxy functional groups attached to a phenyl ring
Applications De Recherche Scientifique
(4-Bromophenyl)(3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
Target of Action
The primary target of (4-Bromophenyl)(3-methoxyphenyl)methanol is telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells . This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer .
Mode of Action
(4-Bromophenyl)(3-methoxyphenyl)methanol shows high inhibitory activity against telomerase . It modulates hTERT, leading to the inhibition of cell proliferation . The compound upregulates hTERT, which then induces endoplasmic reticulum stress (ERS) believed to be intricately associated with oxidative stress and mitochondrial dysfunction .
Biochemical Pathways
The compound’s action on hTERT activates the expression of hTERT, and then induces ERS . This is believed to be intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death . This process modulates the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis, leading to inhibition of cell proliferation .
Pharmacokinetics
The compound has been shown to have high antiproliferative capacity on smmc-7721 cells with an ic50 value of 88nm, and no obvious toxic effect on human normal hepatocyte cells with an ic50 value of 10μm . This suggests that the compound may have good bioavailability and selectivity.
Result of Action
The compound significantly inhibits tumor growth in xenograft tumor models . It induces cell apoptosis and ERS . The compound’s action results in apoptotic cell death, thereby inhibiting cell proliferation .
Action Environment
The compound’s significant inhibition of tumor growth in xenograft tumor models suggests that it may be effective in a variety of biological environments .
Analyse Biochimique
Biochemical Properties
(4-Bromophenyl)(3-methoxyphenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit telomerase activity, which is crucial for cellular aging and cancer progression . The compound’s interaction with telomerase involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, (4-Bromophenyl)(3-methoxyphenyl)methanol may interact with other proteins involved in cell signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of (4-Bromophenyl)(3-methoxyphenyl)methanol on various cell types and cellular processes are profound. It has been observed to exhibit antiproliferative activity on cancer cells, such as SMMC-7721 cells, by inhibiting their growth and inducing apoptosis . This compound influences cell signaling pathways, including those related to oxidative stress and mitochondrial dysfunction, leading to changes in gene expression and cellular metabolism. The modulation of these pathways can result in altered cell function and viability.
Molecular Mechanism
At the molecular level, (4-Bromophenyl)(3-methoxyphenyl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as telomerase, inhibiting its activity and leading to reduced cell proliferation . The compound also induces endoplasmic reticulum stress, which activates the expression of hTERT and other stress-related proteins. This stress response is intricately linked to oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptotic cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)(3-methoxyphenyl)methanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (4-Bromophenyl)(3-methoxyphenyl)methanol remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(3-methoxyphenyl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, (4-Bromophenyl)(3-methoxyphenyl)methanol may induce toxic effects, including damage to normal tissues and organs. The threshold for these adverse effects depends on the specific animal model and experimental conditions.
Metabolic Pathways
(4-Bromophenyl)(3-methoxyphenyl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of reactive intermediates, which can further interact with cellular components and influence metabolic flux . These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of (4-Bromophenyl)(3-methoxyphenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution of (4-Bromophenyl)(3-methoxyphenyl)methanol can influence its activity and effectiveness in different tissues, depending on the expression and availability of these transporters.
Subcellular Localization
(4-Bromophenyl)(3-methoxyphenyl)methanol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and influence its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol typically involves multi-step procedures. One common method is the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for (4-Bromophenyl)(3-methoxyphenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more environmentally friendly reagents and solvents to comply with regulations and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while nucleophilic substitution of the bromine atom can produce a variety of substituted phenyl derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromophenyl)(4-methoxyphenyl)methanol
- (4-Bromophenyl)(4-methoxyphenyl)methanol
- (3-Bromo-4-methoxyphenyl)methanol
Uniqueness
(4-Bromophenyl)(3-methoxyphenyl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the phenyl rings. This arrangement can significantly affect its chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups provides a unique balance that can be exploited in various chemical reactions and applications.
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJMKPWOXLACAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)






